molecular formula C10H6F2N2O2 B6499857 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid CAS No. 1188430-84-3

2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Cat. No. B6499857
CAS RN: 1188430-84-3
M. Wt: 224.16 g/mol
InChI Key: AOPBGNSJOWMSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has been beneficial in the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Chemical Reactions Analysis

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Scientific Research Applications

Late-stage Difluoromethylation

Late-stage difluoromethylation is a process that introduces difluoromethyl groups in the last stages of synthetic protocols . This process has played a significant role in the field of research, benefiting from the invention of multiple difluoromethylation reagents .

Photocatalytic Difluoromethylation

Photocatalytic difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . This process has been used in the late stages of synthetic protocols .

Impact on Physical Properties

The CF2X group substitutions exert positive impacts on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity . These properties are of considerable importance in pharmaceutical, agrochemical, and materials science .

Difluoromethylation of Heterocycles

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Medicinal Chemistry

In medicinal chemistry, the difluoromethyl group has garnered particular attention. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .

Biochemical Applications

The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties, including metabolic stability, solubility, and lipophilicity . This makes difluoromethylation particularly relevant in biochemical applications.

properties

IUPAC Name

2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-8(12)7-6(10(15)16)4-5-2-1-3-13-9(5)14-7/h1-4,8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBGNSJOWMSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid

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